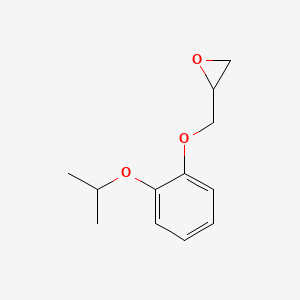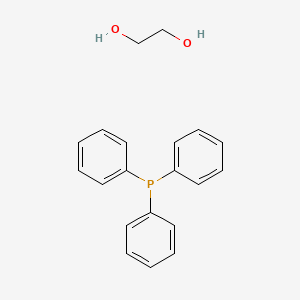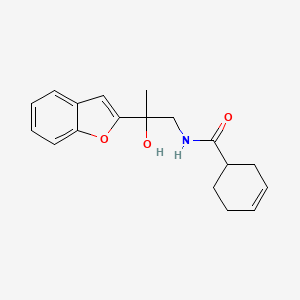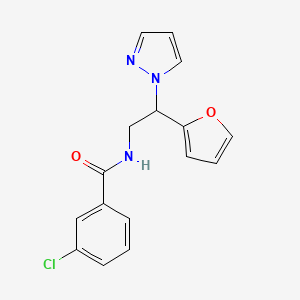
2-((2-Isopropoxyphenoxy)methyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((2-Isopropoxyphenoxy)methyl)oxirane” is a chemical compound with the molecular formula C12H16O2 . It has an average mass of 192.254 Da and is used in synthesis and/or formulation of industrial products .
Synthesis Analysis
The synthesis of oxiranes, also known as epoxides, typically involves the reaction of an alkene with a peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . Another method of synthesizing epoxides involves the treatment of a halohydrin with a base, causing an intramolecular Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of “2-((2-Isopropoxyphenoxy)methyl)oxirane” is based on structures generated from information available in ECHA’s databases . The molecular structure is not available for display .Chemical Reactions Analysis
The reaction of oxiranes with carboxylic acids is a classical method to produce β-hydroxypropyl ester . Tertiary amines are typically used as catalysts to decrease curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((2-Isopropoxyphenoxy)methyl)oxirane” include a molecular weight of 192.254 and a molecular formula of C12H16O2 .科学的研究の応用
Oxidative Stress and Inflammation
Several phenols and similar compounds have been studied for their associations with oxidative stress and inflammation. One study investigated phenols and parabens among pregnant women, finding that exposure could relate to oxidative stress and inflammation, potentially influencing birth outcomes and other adverse health effects (Watkins et al., 2015). Another research found that exposure to certain environmental chemicals, including phenols, might contribute to insulin resistance through oxidative stress (Hong et al., 2009).
Biomarkers and Environmental Exposure
In the context of environmental health, various studies have explored the role of phenolic compounds as biomarkers of exposure and their associations with health outcomes. For instance, the urinary concentrations of bisphenol A and 4-Nonylphenol were measured in a human reference population, highlighting the widespread exposure to these compounds and suggesting the need for further research to understand exposure and potential health effects (Calafat et al., 2004).
Epigenetic and Neurological Implications
Some studies have indicated that oxidative stress and certain phenolic compounds may have epigenetic and neurological implications. For example, oxidative stress has been linked to global DNA methylation and oxidative damage in workers exposed to metal oxide nanoparticles (Liou et al., 2017). Additionally, the lipid peroxidation product 4-Hydroxy-2-nonenal (HNE) was found elevated in mild cognitive impairment and AD hippocampus, implicating lipid peroxidation as an early event in Alzheimer's disease pathophysiology (Butterfield et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
2-[(2-propan-2-yloxyphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12-6-4-3-5-11(12)14-8-10-7-13-10/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKWRHKUUMZHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Isopropoxyphenoxy)methyl)oxirane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)


![N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2833569.png)
![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833571.png)
![2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2833574.png)

![N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2833578.png)
![2-[N-(1,3-thiazol-2-yl)6-chloropyridine-3-sulfonamido]acetamide](/img/structure/B2833581.png)

![Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2833583.png)
![1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2833584.png)
